Cas no 858127-11-4 (trans Resveratrol 3-Sulfate Sodium Salt)

trans Resveratrol 3-Sulfate Sodium Salt Chemical and Physical Properties
Names and Identifiers
-
- trans Resveratrol 3-Sulfate Sodium Salt
- sodium,[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate
- trans Resveratrol 3-
- 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt
- 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-, 1-(hydrogen sulfate), monosodium salt (9CI)
- 5-?[(1E)-?2-?(4-?hydroxyphenyl)ethenyl]-?1,?3-?benzenediol-?1-?sulfate solium salt
- Resveratrol-3-O-sulfate (sodium)
- DB-257124
- Resveratrol-3-O-Sulfate (sodium salt)
- GLXC-02983
- HY-137932
- CS-0143018
- 858127-11-4
- DTXSID90718187
- trans-Resveratrol-3-sulfate Sodium salt
- Sodium 3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl sulfate
- CHEMBL1823816
- sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate
- Sodium (E)-3-hydroxy-5-(4-hydroxystyryl)phenyl sulfate
- trans Resveratrol-3-O-sulfate sodium
-
- Inchi: 1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+;
- InChI Key: KXNGTEOOWGJPRO-TYYBGVCCSA-N
- SMILES: O(C1C=C(O)C=C(/C=C/C2C=CC(O)=CC=2)C=1)S(O)(=O)=O.[Na]
Computed Properties
- Exact Mass: 330.01700
- Monoisotopic Mass: 330.01740352g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 452
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Melting Point: >220?C (dec.)
- Solubility: DMSO (Slightly), Methanol (Slightly), Water (Slightly)
- PSA: 115.27000
- LogP: 3.96880
trans Resveratrol 3-Sulfate Sodium Salt Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, -20°C Freezer, Under Inert Atmosphere
trans Resveratrol 3-Sulfate Sodium Salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73882-500ug |
Resveratrol-3-O-Sulfate (sodium salt) |
858127-11-4 | 98% | 500ug |
¥2215.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73882-1mg |
Resveratrol-3-O-Sulfate (sodium salt) |
858127-11-4 | 98% | 1mg |
¥3877.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-213070A-3 mg |
trans Resveratrol 3-Sulfate Sodium Salt, |
858127-11-4 | 3mg |
¥8,574.00 | 2023-07-11 | ||
A2B Chem LLC | AH52561-1mg |
trans Resveratrol 3-Sulfate Sodium Salt |
858127-11-4 | ≥95% | 1mg |
$313.00 | 2024-04-19 | |
TRC | R150040-1mg |
trans Resveratrol 3-Sulfate Sodium Salt |
858127-11-4 | 1mg |
$ 283.00 | 2023-09-06 | ||
TRC | R150040-10mg |
trans Resveratrol 3-Sulfate Sodium Salt |
858127-11-4 | 10mg |
$ 2245.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R912855-1mg |
Resveratrol-3-O-Sulfate sodium salt |
858127-11-4 | 98% | 1mg |
¥6,057.00 | 2022-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-213070-1 mg |
trans Resveratrol 3-Sulfate Sodium Salt, |
858127-11-4 | 1mg |
¥3,460.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213070-1mg |
trans Resveratrol 3-Sulfate Sodium Salt, |
858127-11-4 | 1mg |
¥3460.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213070A-3mg |
trans Resveratrol 3-Sulfate Sodium Salt, |
858127-11-4 | 3mg |
¥8574.00 | 2023-09-05 |
trans Resveratrol 3-Sulfate Sodium Salt Production Method
Production Method 1
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, 60 °C
trans Resveratrol 3-Sulfate Sodium Salt Raw materials
trans Resveratrol 3-Sulfate Sodium Salt Preparation Products
trans Resveratrol 3-Sulfate Sodium Salt Related Literature
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Additional information on trans Resveratrol 3-Sulfate Sodium Salt
Professional Introduction to trans Resveratrol 3-Sulfate Sodium Salt (CAS No: 858127-11-4)
The compound trans Resveratrol 3-Sulfate Sodium Salt, identified by the Chemical Abstracts Service Number (CAS No) 858127-11-4, represents a sophisticated derivative of resveratrol, a well-documented polyphenolic compound renowned for its extensive biological activities. Resveratrol, particularly in its trans configuration, has garnered significant attention in the fields of pharmacology, nutraceuticals, and medicinal chemistry due to its potential health benefits and mechanisms of action. The sulfation and subsequent sodium salt formation of trans resveratrol enhance its solubility and bioavailability, making it a promising candidate for therapeutic applications.
In recent years, the pharmacological properties of trans Resveratrol 3-Sulfate Sodium Salt have been extensively studied, particularly in the context of its antioxidant, anti-inflammatory, and cardioprotective effects. Research has demonstrated that this compound exhibits potent radical scavenging capabilities, which contribute to its ability to mitigate oxidative stress—a key factor in numerous pathological conditions. The sulfate moiety plays a crucial role in modulating the compound's interaction with biological targets, thereby enhancing its efficacy.
One of the most compelling areas of investigation has been the role of trans Resveratrol 3-Sulfate Sodium Salt in cardiovascular health. Studies have indicated that this derivative may help improve endothelial function by upregulating nitric oxide synthase (NOS) activity and reducing adhesion molecule expression. These effects are particularly relevant in the context of atherosclerosis and hypertension, where modulation of vascular tone and inflammation is critical. Furthermore, preclinical trials have suggested that trans Resveratrol 3-Sulfate Sodium Salt may attenuate myocardial ischemia-reperfusion injury, offering a potential therapeutic strategy for patients with cardiovascular diseases.
The anti-inflammatory properties of trans Resveratrol 3-Sulfate Sodium Salt have also been extensively explored. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and even certain types of cancer. By inhibiting key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), this compound has shown promise in reducing inflammatory responses both in vitro and in vivo. Additionally, its ability to modulate signaling pathways such as NF-κB has further solidified its position as a potential anti-inflammatory agent.
Another notable aspect of trans Resveratrol 3-Sulfate Sodium Salt is its impact on metabolic health. Emerging research has highlighted its potential role in regulating glucose homeostasis by enhancing insulin sensitivity and improving pancreatic β-cell function. These effects are particularly relevant in the context of type 2 diabetes mellitus, where insulin resistance and β-cell dysfunction are central pathological features. Furthermore, studies have suggested that this derivative may help ameliorate dyslipidemia by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.
The neuroprotective potential of trans Resveratrol 3-Sulfate Sodium Salt has not been overlooked either. Oxidative stress and neuroinflammation are key contributors to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By mitigating these processes, this compound has shown promise in preclinical models as a potential therapeutic agent for these conditions. Additionally, its ability to cross the blood-brain barrier enhances its translational potential for treating central nervous system disorders.
In terms of molecular mechanisms, the sulfation group in trans Resveratrol 3-Sulfate Sodium Salt appears to play a significant role in modulating its interactions with cellular targets. This modification increases water solubility while maintaining or even enhancing biological activity compared to native resveratrol. The sulfate group can interact with various proteins and enzymes, influencing signaling pathways such as those involving estrogen receptors (ERs) and peroxisome proliferator-activated receptors (PPARs). These interactions are thought to contribute to the compound's pleiotropic effects across multiple physiological systems.
Recent advances in drug delivery systems have also highlighted the potential of trans Resveratrol 3-Sulfate Sodium Salt as an active pharmaceutical ingredient (API). Nanoparticle-based formulations have been explored to enhance oral bioavailability and target-specific delivery, thereby improving therapeutic efficacy. Additionally, prodrug strategies involving enzymatically cleavable linkers have been investigated to enhance metabolic stability during systemic circulation.
Epidemiological studies have long associated dietary consumption of resveratrol-rich foods such as grapes and red wine with reduced risk of chronic diseases. The development of synthetic derivatives like trans Resveratrol 3-Sulfate Sodium Salt allows for more controlled dosing and standardized formulations compared to natural sources. This standardization is crucial for clinical trials and therapeutic applications where consistency is paramount.
The safety profile of trans Resveratrol 3-Sulfate Sodium Salt has also been carefully evaluated through preclinical toxicology studies. These studies have generally indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed even at higher doses comparable to those used in clinical trials. However, further long-term studies are warranted to fully characterize its safety profile across diverse populations.
In conclusion,trans Resveratrol 3-Sulfate Sodium Salt represents a promising pharmacological agent with multifaceted biological activities relevant to various chronic diseases. Its enhanced solubility due to sulfation improves bioavailability while maintaining or enhancing efficacy compared to native resveratrol. Ongoing research continues to uncover new mechanisms by which this compound exerts its beneficial effects on human health, further solidifying its potential as a therapeutic agent in the future.
858127-11-4 (trans Resveratrol 3-Sulfate Sodium Salt) Related Products
- 858187-21-0(1,3-Benzenediol,5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-, 1,3-bis(hydrogen sulfate))
- 950320-01-1(N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide)
- 5204-87-5(8,10,12-Octadecatrienoicacid, (8E,10E,12Z)-)
- 300689-99-0(benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2248409-80-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate)
- 416852-20-5(Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride)
- 1217725-85-3((2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one)
- 2171246-52-7(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidoacetic acid)
- 1209324-45-7(5-(furan-2-yl)-1,2-oxazol-3-ylmethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate)
- 1153412-18-0(4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine)



